molecular formula C6H10NO11P3 B13348367 3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate

3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate

Cat. No.: B13348367
M. Wt: 365.06 g/mol
InChI Key: QLYBWQFGKLKLOF-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate is a complex organic compound that features both amino and hydroxyl functional groups attached to a phenyl ring, along with a tetrahydrogen triphosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate typically involves multi-step organic reactions. One common approach is to start with a precursor such as 3-Amino-4-hydroxyphenyl, which is then reacted with a triphosphate donor under controlled conditions. The reaction conditions often include the use of catalysts, specific pH levels, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-hydroxyphenyl propanoic acid
  • 3-Amino-1,2,4-triazole
  • Guanosine triphosphate

Uniqueness

3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate is unique due to its combination of functional groups and the presence of the tetrahydrogen triphosphate moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C6H10NO11P3

Molecular Weight

365.06 g/mol

IUPAC Name

[(3-amino-4-hydroxyphenoxy)-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C6H10NO11P3/c7-5-3-4(1-2-6(5)8)16-20(12,13)18-21(14,15)17-19(9,10)11/h1-3,8H,7H2,(H,12,13)(H,14,15)(H2,9,10,11)

InChI Key

QLYBWQFGKLKLOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OP(=O)(O)OP(=O)(O)OP(=O)(O)O)N)O

Origin of Product

United States

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